molecular formula C3H4Cl4 B103044 1,1,2,3-Tetrachloropropane CAS No. 18495-30-2

1,1,2,3-Tetrachloropropane

Cat. No.: B103044
CAS No.: 18495-30-2
M. Wt: 181.9 g/mol
InChI Key: BUQMVYQMVLAYRU-UHFFFAOYSA-N
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Description

1,1,2,3-Tetrachloropropane is an organic compound with the molecular formula C₃H₄Cl₄. It is a chlorinated hydrocarbon, characterized by the presence of four chlorine atoms attached to a three-carbon propane backbone. This compound is of interest due to its applications in various industrial processes and its role as an intermediate in the synthesis of other chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,2,3-Tetrachloropropane can be synthesized through multiple routes. One common method involves the chlorination of 1,2,3-trichloropropane. This process typically uses chlorine gas in the presence of actinic light to facilitate the chlorination reaction . The reaction conditions often include maintaining a specific temperature range and controlling the concentration of reactants to optimize yield.

Industrial Production Methods: In an industrial setting, this compound is produced through a multi-step process. Initially, 1,2,3-trichloropropane is chlorinated to form a mixture of chlorinated products. This mixture is then subjected to fractional distillation to separate this compound from other by-products . The separated compound may undergo further purification to achieve the desired purity for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 1,1,2,3-Tetrachloropropane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,1,2,3-Tetrachloropropane has several applications in scientific research and industry:

Mechanism of Action

The mechanism of action of 1,1,2,3-tetrachloropropane primarily involves its reactivity with nucleophiles and its ability to undergo dehydrochlorination. The chlorine atoms in the molecule are susceptible to nucleophilic attack, leading to substitution reactions. Additionally, the presence of multiple chlorine atoms facilitates the elimination of hydrogen chloride, resulting in the formation of unsaturated compounds .

Comparison with Similar Compounds

Uniqueness: 1,1,2,3-Tetrachloropropane is unique due to its specific arrangement of chlorine atoms, which influences its reactivity and the types of reactions it undergoes. This uniqueness makes it valuable in certain synthetic pathways and industrial applications where other isomers may not be as effective .

Properties

IUPAC Name

1,1,2,3-tetrachloropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4Cl4/c4-1-2(5)3(6)7/h2-3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUQMVYQMVLAYRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70871284
Record name Propane, 1,1,2,3-tetrachloro-
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Molecular Weight

181.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18495-30-2, 25641-62-7
Record name 1,1,2,3-Tetrachloropropane
Source CAS Common Chemistry
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Record name Propane, 1,1,2,3-tetrachloro-
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Record name Propane, tetrachloro-
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Record name Propane, 1,1,2,3-tetrachloro-
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Record name Propane, 1,1,2,3-tetrachloro-
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Record name 1,1,2,3-tetrachloropropane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary reaction pathway of 1,1,2,3-Tetrachloropropane in an emulsion system?

A1: The research indicates that this compound undergoes an elimination reaction in an emulsion system. This reaction is second order and primarily yields 1,1,3-trichloropropene-2. [] Minor products include cis- and trans-1,2,3-trichloropropene. [] This suggests that the reaction proceeds mainly via the removal of a hydrogen and a chlorine atom from the this compound molecule.

Q2: How does surfactant concentration influence the reaction kinetics of this compound elimination in an emulsion system?

A2: The research highlights a complex relationship between surfactant concentration and the rate constant of the elimination reaction. [] Initially, the rate constant increases with increasing surfactant concentration until a critical concentration is reached. [] Beyond this point, the rate constant decreases, ultimately reaching a plateau. This behavior suggests that surfactants play a crucial role in the reaction, potentially influencing the formation and stability of the emulsion, thereby affecting the availability of reactants at the interface.

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